BRD0476

JAK-STAT signaling USP9X deubiquitinase kinase-independent inhibition

BRD0476 is a stereochemically defined, kinase-independent suppressor of pancreatic β-cell apoptosis. It targets the deubiquitinase USP9X to inhibit JAK2-STAT1 signaling (EC50: 0.78 μM; 99% max inhibition). Optimized for β-cell protection via diversity-oriented synthesis. Essential for distinguishing kinase-dependent vs. independent JAK2 regulation and for ex vivo human islet studies requiring reliable, validated dosing.

Molecular Formula C35H38N4O8S
Molecular Weight 674.8 g/mol
Cat. No. B606341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0476
SynonymsML187;  ML-187;  ML 187;  BRD0476;  BRD 0476;  BRD-0476.
Molecular FormulaC35H38N4O8S
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO
InChIInChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1
InChIKeyYDFFDCBBGWXONN-MODXFSQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD0476: A Phenotypic Screening-Derived Small-Molecule Probe for Cytokine-Induced Pancreatic β-Cell Apoptosis


BRD0476 (also designated ML187, CAS 1314958-91-2) is a synthetic small-molecule suppressor of pancreatic β-cell apoptosis discovered via diversity-oriented synthesis (DOS) and phenotypic cell-based screening [1]. The compound inhibits interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2) and signal transducer and activator of transcription 1 (STAT1) signaling to promote β-cell survival, but unlike conventional JAK-STAT pathway inhibitors, BRD0476 acts through a kinase-independent mechanism by targeting the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) [2]. BRD0476 exhibits an EC50 value of 0.78 μM and achieves maximal inhibitory activity of 99% against pancreatic β-cell apoptosis in primary human islet preparations [3].

Why JAK Inhibitors and Other β-Cell Protective Agents Cannot Substitute for BRD0476


Generic substitution of BRD0476 with conventional JAK-STAT pathway inhibitors or alternative β-cell protective compounds is not scientifically justified. BRD0476 functions through a distinct kinase-independent mechanism targeting the deubiquitinase USP9X, thereby inhibiting JAK2-STAT1 signaling without suppressing the kinase activity of any JAK family member [1]. In contrast, traditional JAK inhibitors (e.g., ruxolitinib, tofacitinib) directly target the kinase domain, potentially incurring broader immunosuppressive effects and distinct toxicity profiles. Furthermore, BRD0476 was specifically optimized for β-cell protection through DOS-enabled stereochemical refinement, yielding an approximately three-fold increase in activity relative to its initial screening hit [2]. The compound's activity has been validated in primary human islets—a physiologically relevant model system—rather than solely in immortalized rodent β-cell lines, establishing a higher translational confidence threshold that structurally related analogs or off-the-shelf JAK inhibitors lack [3].

Quantitative Differentiation Evidence for BRD0476: Head-to-Head and Cross-Study Comparative Data


Kinase-Independent JAK-STAT Inhibition: Mechanistic Differentiation from Conventional JAK Inhibitors

BRD0476 inhibits IFN-γ-induced JAK2 and STAT1 signaling to promote β-cell survival, but critically, it does so without suppressing the kinase activity of any JAK family member [1]. This is in direct contrast to conventional JAK inhibitors (e.g., ruxolitinib, tofacitinib, baricitinib) which exert their effects through direct kinase domain inhibition. The target deconvolution via quantitative proteomic analysis (SILAC) identified the deubiquitinase USP9X as the intracellular binding target of BRD0476; RNAi-mediated and CRISPR/Cas9 knockdown of USP9X phenocopied the protective effects of BRD0476, and reverse chemical genetics using a known USP9X inhibitor (EOAI3402143) blocked JAK-STAT signaling without suppressing JAK kinase activity .

JAK-STAT signaling USP9X deubiquitinase kinase-independent inhibition β-cell survival

Human Primary Islet Efficacy: Caspase-3 Suppression and Functional Insulin Secretion Recovery

In dissociated primary human islets from two independent donor preparations treated for 6 days with a cytokine cocktail (IL-1β, IFN-γ, and TNF-α), BRD0476 demonstrated concentration-dependent suppression of caspase-3 activity, a direct marker of apoptosis execution [1]. At 10 μM concentration, BRD0476 reduced cytokine-induced caspase-3 activation to near-baseline levels (p < 0.0001 compared to cytokine treatment). Functionally, BRD0476 restored glucose-stimulated insulin secretion (GSIS) in cytokine-treated human islets across both donor preparations, with statistically significant recovery at concentrations as low as 1-3 μM [2]. The maximal inhibitory activity against β-cell apoptosis was reported as 99% with an EC50 of 0.78 μM [3].

primary human islets caspase-3 activity glucose-stimulated insulin secretion β-cell function

Diversity-Oriented Synthesis Optimization: Three-Fold Activity Gain over Initial Screening Hit

BRD0476 (probe designation ML187) emerged from a DOS-enabled 6488-membered stereochemically diverse library of medium-sized rings screened for cytokine-induced β-cell apoptosis suppression [1]. The inclusion of all stereoisomers in the screening collection enabled preliminary determination of structural and stereochemical requirements for cellular activity. Follow-up medicinal chemistry optimization afforded BRD0476, which demonstrated an approximately three-fold increase in activity compared to the initial hit compound identified from the library screen [2]. This stereochemical refinement was enabled by the DOS 'build/couple/pair' strategy and represents a quantifiable SAR advancement distinct from simpler analog series.

diversity-oriented synthesis stereochemical SAR probe optimization ML187

Analog Solubility Enhancement: 1400-Fold Improvement Achievable via Quinoline Substitution

BRD0476 (parent compound 1) contains a naphthyl moiety that limits aqueous solubility. A dedicated analog study demonstrated that replacing the naphthyl group with quinoline moieties yields active analogs with up to a 1400-fold increase in aqueous solubility relative to BRD0476, while retaining STAT1 signal transduction inhibitory activity induced by IFN-γ [1]. This SAR finding provides a direct quantitative benchmark for solubility optimization within the BRD0476 chemotype. Notably, the quinoline-substituted analogs maintained inhibitory activity against STAT1 signaling, confirming that the naphthyl-to-quinoline substitution is a viable strategy for improving physicochemical properties without abolishing target engagement [2].

aqueous solubility medicinal chemistry naphthyl-to-quinoline replacement analog development

Gene-Expression Profiling Confirms Selective IFN-γ Pathway Modulation

Gene-expression profiling of rat INS-1E β-cells treated with cytokine cocktail (IL-1β, IFN-γ, TNF-α) in the absence or presence of 10 μM BRD0476 revealed that the gene sets most significantly altered by BRD0476 treatment involved cellular responses to IFN-γ [1]. This transcriptional signature is consistent with the compound's mechanism targeting the IFN-γ→JAK2→STAT1 axis. STAT1 transcriptional reporter-gene luciferase assays further demonstrated that cytokine treatment increased reporter activity, while co-treatment with BRD0476 significantly reduced this activity [2]. The microarray dataset has been deposited in GEO (Accession GSE42897) for independent validation [3].

transcriptomics gene-set enrichment analysis IFN-γ response STAT1 transcriptional activity

NIH-Funded In Vivo Validation Program: NIDDK R01DK129464 Award

BRD0476 has been selected as a chemical probe in an NIH/NIDDK-funded research program (R01DK129464) titled 'Interrogating the ubiquitin pathway to understand and treat cytokine-induced beta-cell death in type 1 diabetes' [1]. The funded project specifically aims to: (1) characterize the mode of JAK2 inhibition by USP9X in human islets; (2) assess effects of inhibiting USP9X-JAK2 with BRD0476 on development and progression of autoimmune diabetes in a mouse model of type 1 diabetes; and (3) profile deubiquitinase expression and activity in human islets during early T1D development [2]. This institutional validation distinguishes BRD0476 from uncharacterized or purely commercial analogs lacking peer-reviewed, grant-funded in vivo characterization programs.

in vivo efficacy mouse model autoimmune diabetes USP9X-JAK2 axis

Optimal Research Applications for BRD0476 Based on Validated Differentiation Evidence


Dissecting USP9X-Mediated Regulation of JAK2-STAT1 Signaling in β-Cell Inflammation

Researchers investigating the role of deubiquitination in JAK-STAT pathway regulation should prioritize BRD0476 over conventional JAK kinase inhibitors. Unlike ruxolitinib, tofacitinib, or baricitinib that directly inhibit JAK catalytic activity, BRD0476 targets USP9X to modulate JAK2 signaling via ubiquitination-dependent mechanisms without suppressing kinase function [1]. This makes BRD0476 uniquely suited for experiments where distinguishing kinase-dependent from kinase-independent JAK2 regulation is required, including studies of phosphorylation-ubiquitination crosstalk and deubiquitinase biology in inflammatory β-cell stress. The compound's target deconvolution via SILAC proteomics and validation through CRISPR/Cas9 knockdown provides a robust mechanistic foundation for pathway interrogation [2].

Validating β-Cell Protective Efficacy in Primary Human Islet Models of Cytokine-Induced Dysfunction

BRD0476 is the appropriate selection for ex vivo studies requiring human-relevant β-cell protection data. The compound has been quantitatively validated in dissociated primary human islets from multiple independent donors, demonstrating significant suppression of caspase-3 activity (p < 0.0001 at 10 μM) and functional restoration of glucose-stimulated insulin secretion following 6-day cytokine exposure [1]. The EC50 of 0.78 μM with 99% maximal inhibition in human islets provides a reliable dosing benchmark [2]. Researchers should select BRD0476 for human islet perfusion studies, cytokine-challenge assays, and preclinical validation experiments where primary human tissue responsiveness is a critical endpoint.

Leveraging Stereochemically Defined DOS-Derived Scaffold for Medicinal Chemistry Optimization

Medicinal chemistry programs seeking a stereochemically defined starting point for β-cell protective probe development should select BRD0476 as the parent scaffold. The compound's origin from a 6488-membered DOS library with complete stereoisomer inclusion enables informed SAR decisions based on stereochemical requirements already mapped during probe development [1]. Furthermore, published analog studies demonstrate that naphthyl-to-quinoline substitution yields active compounds with up to 1400-fold solubility enhancement while retaining STAT1 inhibitory activity, providing a validated optimization vector [2]. BRD0476 thus offers a superior foundation for analog development compared to compounds lacking documented stereochemical SAR and solubility improvement pathways.

Interrogating IFN-γ-Specific Transcriptional Programs in β-Cells

For transcriptomic studies focused on cytokine-specific signaling in pancreatic β-cells, BRD0476 offers validated pathway selectivity. Gene-expression profiling confirmed that the most significantly altered gene sets upon BRD0476 treatment involve cellular responses to IFN-γ, with STAT1 transcriptional reporter assays demonstrating significant activity reduction [1]. The publicly available microarray dataset (GEO GSE42897) enables independent validation and cross-study comparisons [2]. Researchers should select BRD0476 for RNA-seq or microarray experiments requiring clean dissection of IFN-γ→STAT1 transcriptional responses from IL-1β/TNF-α-mediated NF-κB signaling, avoiding the broader pathway suppression characteristic of multi-cytokine inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD0476

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.